molecular formula C23H18N2O4S B11070848 Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate

Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate

Cat. No.: B11070848
M. Wt: 418.5 g/mol
InChI Key: ALGZXRPIRUENRK-UHFFFAOYSA-N
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Description

Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate is a complex organic compound with a unique structure that includes a cyanophenyl group, a sulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with a benzoyl chloride derivative to form a sulfanylbenzoyl intermediate. This intermediate is then reacted with 4-aminophenol to form the desired product through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, while the cyanophenyl group can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and sulfanyl groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[4-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]phenoxy]acetate

InChI

InChI=1S/C23H18N2O4S/c1-28-22(26)15-29-18-12-10-17(11-13-18)25-23(27)19-7-3-5-9-21(19)30-20-8-4-2-6-16(20)14-24/h2-13H,15H2,1H3,(H,25,27)

InChI Key

ALGZXRPIRUENRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N

Origin of Product

United States

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